REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[C:6]([Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=1)([O-])=O>C1C=CC=CC=1.[Pd]>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=1)[NH2:1]
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
ADDITION
|
Details
|
The filtrate and washings were mixed
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel [eluent: methylene chloride-n-hexane (2:1)]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(N)C=C(C1)[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |